Butyl 1-methylpiperidine-3-carboxylate

Lipophilicity Physicochemical property Membrane permeability

Butyl 1-methylpiperidine-3-carboxylate is a piperidine derivative that functions as both a synthetic intermediate and a lipophilic ester prodrug of nipecotic acid. It is characterized by an N-methyl group and an n-butyl ester on the piperidine-3-carboxylic acid scaffold, which collectively influence its physicochemical properties, including a computed XLogP3-AA value of 1.9.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
CAS No. 10558-62-0
Cat. No. B14009897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 1-methylpiperidine-3-carboxylate
CAS10558-62-0
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1CCCN(C1)C
InChIInChI=1S/C11H21NO2/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10/h10H,3-9H2,1-2H3
InChIKeyGCKHRJBRWRLKPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 1-Methylpiperidine-3-Carboxylate (CAS 10558-62-0): Product-Specific Evidence for Informed Procurement


Butyl 1-methylpiperidine-3-carboxylate is a piperidine derivative that functions as both a synthetic intermediate and a lipophilic ester prodrug of nipecotic acid [1]. It is characterized by an N-methyl group and an n-butyl ester on the piperidine-3-carboxylic acid scaffold, which collectively influence its physicochemical properties, including a computed XLogP3-AA value of 1.9 [2]. This compound is distinguished from its methyl and ethyl ester analogs by its increased lipophilicity, which is a critical determinant for applications requiring membrane permeability, such as central nervous system (CNS) drug delivery [3].

Why Butyl 1-Methylpiperidine-3-Carboxylate Cannot Be Interchanged with In-Class Analogs


Substitution of butyl 1-methylpiperidine-3-carboxylate with a structurally similar piperidine carboxylate ester is not a neutral decision due to significant, quantifiable divergences in key performance attributes. As detailed in the quantitative evidence below, the specific combination of the N-methyl group and the n-butyl ester chain directly dictates the compound's lipophilicity (XLogP3-AA = 1.9) [1], its reduced potency as a GABA uptake inhibitor relative to the non-methylated parent acid [2], and its enhanced potential for CNS delivery as an ester prodrug compared to the free acid [3]. These documented differences establish that butyl 1-methylpiperidine-3-carboxylate is not a generic, functionally equivalent substitute for its methyl or ethyl ester counterparts, nor for the parent nipecotic acid, thereby necessitating a product-specific evaluation for any scientific or industrial application.

Quantitative Differentiation Evidence for Butyl 1-Methylpiperidine-3-Carboxylate vs. Key Analogs


Elevated Lipophilicity (XLogP3-AA) Compared to Methyl and Ethyl Ester Analogs

Butyl 1-methylpiperidine-3-carboxylate possesses a computed XLogP3-AA value of 1.9, which is substantially higher than that of its methyl ester analog (methyl 1-methylpiperidine-3-carboxylate, CAS 1690-72-8), a direct consequence of the extended n-butyl carbon chain [1]. This quantitative difference in lipophilicity directly impacts the compound's partition coefficient and its predicted ability to passively diffuse across biological membranes. For context, the lipophilicity of the non-methylated n-butyl nipecotate has been shown to be a critical factor in enabling significant brain delivery compared to the hydrophilic nipecotic acid [2].

Lipophilicity Physicochemical property Membrane permeability

Attenuated GABA Uptake Inhibition Potency Due to N-Methylation Compared to Parent Nipecotic Acid

A structure-activity study demonstrated that N-methylation of nipecotic acid derivatives, including N-methylnipecotic acid, results in a significant reduction in their potency as inhibitors of γ-aminobutyric acid (GABA) uptake into brain slices [1]. The study concluded that N-methylated analogs were 'unlikely to lead to the development of agents with greater experimental or therapeutic potential than that of nipecotic acid itself' [1]. This finding provides a quantifiable, class-level differentiation: while the N-methyl group is present in butyl 1-methylpiperidine-3-carboxylate, it is a known structural feature that diminishes direct GABA transporter (GAT) inhibition compared to the non-methylated nipecotic acid scaffold, which itself is a well-characterized GAT inhibitor with reported IC50 values in the low micromolar range (e.g., IC50 = 2.6 µM for mouse GAT-1) [2].

GABA uptake Neuropharmacology Structure-activity relationship

Superior Systemic Availability and Brain Delivery of the Butyl Ester Moiety Compared to Free Nipecotic Acid

In a direct comparative study in rats, the n-butyl ester of nipecotic acid (n-butyl nipecotate) demonstrated a transformative improvement in pharmacokinetic properties relative to the free acid, nipecotic acid [1]. While this study used the non-methylated analog, it provides a robust, class-level inference for the butyl ester moiety present in butyl 1-methylpiperidine-3-carboxylate. Specifically, the systemic availability of nipecotic acid after nasal administration was only 14%. In stark contrast, after intravenous (i.v.) and nasal dosing of the n-butyl ester, nipecotic acid systemic availability surged to 97% and 92%, respectively [1]. Crucially, nipecotic acid was undetectable in brain tissue after i.v. dosing of the free acid, whereas brain exposure was achieved after administration of the n-butyl ester prodrug [1]. This evidence establishes the butyl ester as a critical pro-moiety for enabling CNS delivery.

Prodrug Pharmacokinetics CNS delivery Brain bioavailability

Documented Utility as a Key Synthetic Intermediate in Piperidine Derivative Synthesis

Butyl 1-methylpiperidine-3-carboxylate is explicitly cited in chemical literature and patent processes as a valuable intermediate for the synthesis of complex organic molecules . Specifically, it is used in processes for preparing piperidine derivative compounds, where its ester and N-methyl functionalities serve as versatile handles for further chemical transformations [1]. This contrasts with simpler or less functionalized analogs, which may lack the required combination of a protected carboxylic acid (as the butyl ester) and a tertiary amine (N-methyl) necessary for specific multi-step synthetic sequences. Its use is documented in patents concerning novel piperidine derivatives, confirming its recognized role in the generation of pharmaceutically relevant structures [2].

Organic synthesis Intermediate Piperidine derivatives

Optimal Research and Industrial Application Scenarios for Butyl 1-Methylpiperidine-3-Carboxylate


CNS-Targeted Prodrug Design and Development

Butyl 1-methylpiperidine-3-carboxylate is an optimal candidate for CNS prodrug research where enhanced brain delivery is a primary goal. The butyl ester moiety is proven to increase systemic availability by over 6-fold and enable brain penetration for nipecotic acid-derived compounds, a feat unattainable with the free acid [1]. This scenario is supported by the compound's elevated lipophilicity (XLogP3-AA = 1.9), which is predictive of improved passive membrane diffusion [2]. Researchers should select this compound when designing ester prodrugs of N-methylnipecotic acid for potential anticonvulsant or neurological applications, leveraging its pharmacokinetic advantages over less lipophilic esters like the methyl or ethyl analogs.

Synthesis of Complex Piperidine-Based Pharmaceuticals

This compound serves as a validated synthetic intermediate in the preparation of novel piperidine derivatives, as documented in patent literature [3]. Its dual functionality—a protected carboxylic acid (butyl ester) and a tertiary amine (N-methyl)—provides strategic versatility for multi-step organic syntheses. For medicinal chemists, butyl 1-methylpiperidine-3-carboxylate is a preferred building block when a route requires selective deprotection or further functionalization at a later stage, and it is explicitly referenced in processes for generating therapeutically active azaheterocyclic compounds [4]. Its selection is justified when following these documented synthetic pathways.

Structure-Activity Relationship (SAR) Studies on GABA Transporter Modulation

Given the class-level evidence that N-methylation reduces GABA uptake inhibition potency, butyl 1-methylpiperidine-3-carboxylate is an ideal control or comparator compound for SAR studies focused on GABA transporters (GATs) [5]. Its diminished activity relative to nipecotic acid provides a clear baseline for evaluating the impact of N-substituents on binding affinity and functional activity at mGAT1 and other GAT subtypes. Researchers can use this compound to dissect the separate contributions of the ester prodrug moiety and the N-methyl group to overall pharmacological effects, a critical step in optimizing CNS-active drug candidates.

Physicochemical Property Benchmarking for Piperidine Esters

The well-defined, computed XLogP3-AA value of 1.9 for butyl 1-methylpiperidine-3-carboxylate [2] makes it a useful reference standard for benchmarking the lipophilicity of other piperidine carboxylate esters in a series. In formulations or assays where passive diffusion is a key variable, this compound provides a known, mid-range lipophilic data point. This is particularly valuable in high-throughput screening campaigns where correlating in vitro activity with lipophilicity is essential for prioritizing lead compounds with favorable drug-like properties.

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